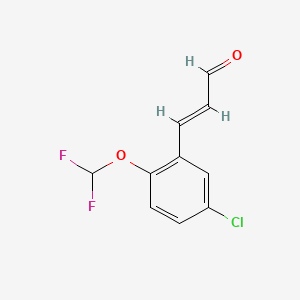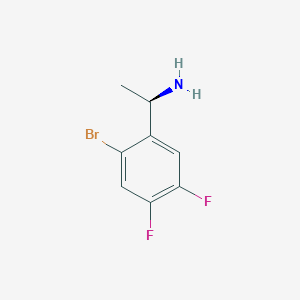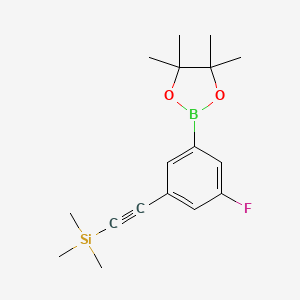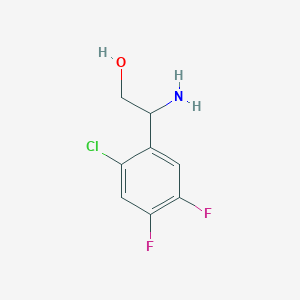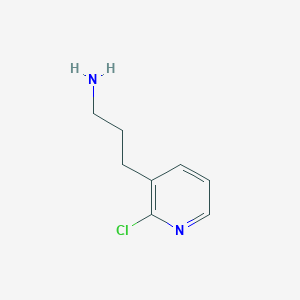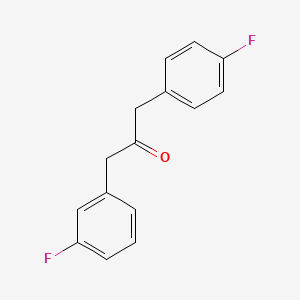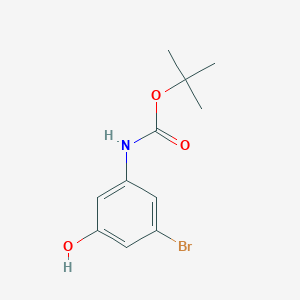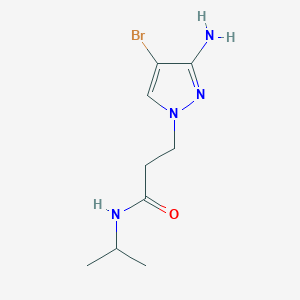![molecular formula C7H13F2NO B13556450 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is a chemical compound with the molecular formula C7H13F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(2S)-4-fluoropyrrolidin-2-yl]propan-2-ol: A similar compound with only one fluorine atom, which may exhibit different reactivity and binding properties.
2-[(2S)-4,4-dichloropyrrolidin-2-yl]propan-2-ol: A compound with chlorine atoms instead of fluorine, which may have different chemical and biological properties.
2-[(2S)-4,4-difluoropyrrolidin-2-yl]ethanol: A compound with an ethanol group instead of a propanol group, which may affect its solubility and reactivity.
Uniqueness
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxyl group makes it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and biochemical probes.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2,11)5-3-7(8,9)4-10-5/h5,10-11H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
JNRKLLKVTBLSNJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC(CN1)(F)F)O |
Canonical SMILES |
CC(C)(C1CC(CN1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
